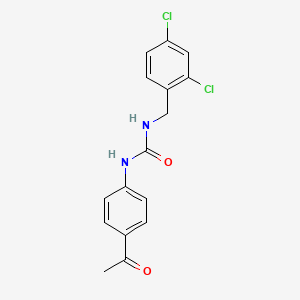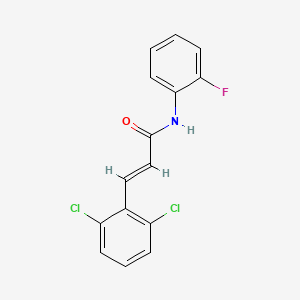![molecular formula C19H16N2O4 B5754941 N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Applications De Recherche Scientifique
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been widely used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates a wide range of physiological processes, including pain, mood, appetite, and inflammation. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is a potent inhibitor of FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a wide range of effects.
Mécanisme D'action
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide works by inhibiting FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are signaling molecules that bind to cannabinoid receptors in the body, which are involved in a wide range of physiological processes. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a wide range of effects.
Biochemical and Physiological Effects:
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to reduce pain, anxiety, and inflammation. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it useful for studying the endocannabinoid system. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is also relatively stable and can be used in a wide range of experimental conditions. However, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has some limitations. It can be toxic at high concentrations, which can limit its use in some experiments. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is also relatively expensive, which can be a barrier to its use in some labs.
Orientations Futures
There are several future directions for research on N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. One area of research is the development of new FAAH inhibitors that are more potent and selective than N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. Another area of research is the development of new drugs that target the endocannabinoid system for the treatment of pain, anxiety, and other conditions. Finally, there is a need for more research on the long-term effects of N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide and other FAAH inhibitors, particularly in humans.
Méthodes De Synthèse
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with 4-nitrophenylhydrazine to form 4-(4-nitrophenyl)-1,3-oxazolidin-2-one. This intermediate is then reacted with 3-aminophenylboronic acid to form 3-[(4-nitrophenyl)hydrazono]-N-(3-aminophenyl)propanamide. Finally, this compound is reduced using sodium borohydride to form N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide.
Propriétés
IUPAC Name |
N-[3-[(4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-9-7-13(8-10-16)18(22)20-14-4-2-5-15(12-14)21-19(23)17-6-3-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQAAFPAPKBWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
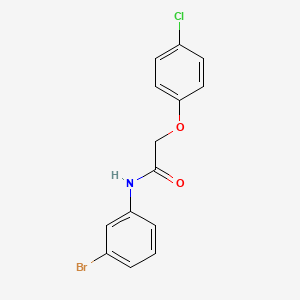
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
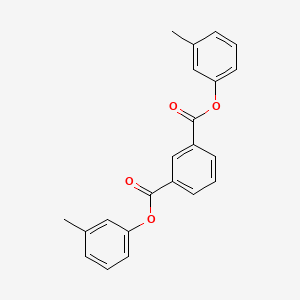

![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
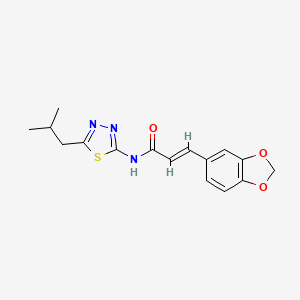

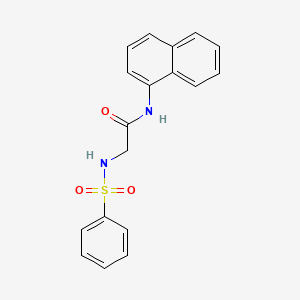
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)
